molecular formula C3H8N2O2 B3419194 1-(Methoxymethyl)urea CAS No. 13824-21-0

1-(Methoxymethyl)urea

Cat. No.: B3419194
CAS No.: 13824-21-0
M. Wt: 104.11 g/mol
InChI Key: HJYNGRZUBXMFGB-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)urea is an organic compound with the molecular formula C3H8N2O2 It is a derivative of urea where one of the hydrogen atoms is replaced by a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Methoxymethyl)urea can be synthesized through the nucleophilic addition of methoxymethylamine to isocyanic acid. The reaction is typically carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process . The reaction conditions are mild, and the product can be obtained in good yields with high chemical purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar methods. The use of potassium isocyanate and methoxymethylamine in water allows for a catalyst-free and scalable synthesis . This method is advantageous due to its simplicity and the avoidance of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different functional groups.

    Substitution: It can participate in nucleophilic substitution reactions where the methoxymethyl group is replaced by other nucleophiles.

    Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form methoxymethylamine and urea.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.

Major Products Formed

    Oxidation: Oxidized urea derivatives.

    Substitution: Various substituted urea compounds.

    Hydrolysis: Methoxymethylamine and urea.

Scientific Research Applications

1-(Methoxymethyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)urea involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

1-(Methoxymethyl)urea can be compared with other urea derivatives, such as:

    1,3-Bis(methoxymethyl)urea: Similar in structure but with two methoxymethyl groups.

    N-Methylurea: Contains a methyl group instead of a methoxymethyl group.

    N,N’-Dimethylurea: Contains two methyl groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

methoxymethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c1-7-2-5-3(4)6/h2H2,1H3,(H3,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYNGRZUBXMFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562041
Record name N-(Methoxymethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13824-21-0
Record name N-(Methoxymethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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